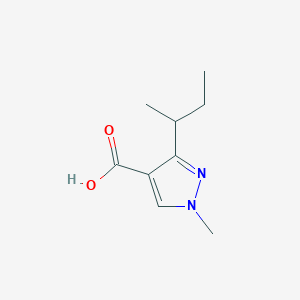
2-Fluoro-2-(pyrimidin-5-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-2-(pyrimidin-5-yl)acetic acid is a fluorinated heterocyclic compound that features a pyrimidine ring substituted with a fluoroacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid, followed by subsequent reactions to introduce the acetic acid group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-2-(pyrimidin-5-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
2-Fluoro-2-(pyrimidin-5-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound can be used in the development of herbicides and insecticides due to its biological activity.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as increased stability or reactivity.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-2-(pyrimidin-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can lead to the inhibition or activation of specific enzymes or receptors, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-5-methylpyrimidine
- 2-Fluoro-4-chloropyrimidine
- 2-Fluoro-6-methoxypyrimidine
Uniqueness
Compared to similar compounds, 2-Fluoro-2-(pyrimidin-5-yl)acetic acid is unique due to the presence of both a fluorine atom and an acetic acid moiety. This combination imparts distinct chemical properties, such as increased acidity and reactivity, making it valuable for specific applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C6H5FN2O2 |
|---|---|
Peso molecular |
156.11 g/mol |
Nombre IUPAC |
2-fluoro-2-pyrimidin-5-ylacetic acid |
InChI |
InChI=1S/C6H5FN2O2/c7-5(6(10)11)4-1-8-3-9-2-4/h1-3,5H,(H,10,11) |
Clave InChI |
PHHAHGWWRWOXBO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=N1)C(C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[2-(3-amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B15274863.png)





![2-{[(3,5-Dimethylphenyl)methyl]amino}ethan-1-ol](/img/structure/B15274914.png)



![N-[1-(2,4-Dichlorophenyl)ethyl]cyclopropanamine](/img/structure/B15274943.png)
